

The History and Development of Metoxuron: A Technical Guide

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An In-depth Overview for Researchers and Drug Development Professionals

Introduction

Metoxuron is a selective, systemic herbicide belonging to the phenylurea class of chemical compounds. It has been utilized in agriculture for the pre- and post-emergence control of a range of annual grasses and broadleaf weeds in various crops. This technical guide provides a comprehensive overview of the history, development, mechanism of action, chemical properties, synthesis, and toxicological profile of **Metoxuron**. Detailed experimental protocols and quantitative data are presented to support researchers and professionals in the fields of agricultural science and drug development.

History and Development

Metoxuron was developed by Sandoz AG (now part of Syngenta) and introduced to the market as a herbicide.[1] As a member of the phenylurea family, its development followed the discovery of the herbicidal properties of this chemical class, which began shortly after World War II.[2] Phenylurea herbicides, including **Metoxuron**, are known for their effectiveness as inhibitors of photosynthesis.[2][3]

Metoxuron has been marketed under various trade names, including Dosanex, Purivel, Deftor, and Dosaflo.[1] It has been formulated as wettable powders, suspension concentrates, and water-dispersible granules. While it has been used in many regions, its registration status has evolved over time, with it no longer being approved for use in the European Union, for instance.



Chemical Properties and Synthesis

Metoxuron is chemically known as N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea. Its chemical structure and properties are summarized in the table below.

Property	Value
Chemical Formula	C10H13ClN2O2
Molar Mass	228.68 g/mol
CAS Number	19937-59-8
Appearance	White crystalline solid
Melting Point	126-127 °C
Water Solubility	23 mg/L at 20 °C
Vapor Pressure	4.0 x 10 ⁻⁸ mmHg at 20 °C

Synthesis of Metoxuron

The industrial synthesis of **Metoxuron** typically involves a two-step process. The first step is the preparation of the key intermediate, 3-chloro-4-methoxyphenyl isocyanate. This is followed by the reaction of the isocyanate with dimethylamine to yield **Metoxuron**.

Experimental Protocol: Synthesis of Metoxuron

Objective: To synthesize N'-(3-chloro-4-methoxyphenyl)-N,N-dimethylurea (**Metoxuron**).

Materials:

- 3-chloro-4-methoxyaniline
- Phosgene (or a phosgene equivalent such as triphosgene)
- Anhydrous toluene (or other suitable inert solvent)
- Dimethylamine (aqueous solution or gas)



- Sodium hydroxide solution
- Hydrochloric acid solution
- Standard laboratory glassware and equipment (three-necked flask, condenser, dropping funnel, magnetic stirrer, etc.)
- Safety equipment (fume hood, gloves, safety glasses)

Procedure:

Step 1: Preparation of 3-chloro-4-methoxyphenyl isocyanate

- In a well-ventilated fume hood, dissolve 3-chloro-4-methoxyaniline in anhydrous toluene in a three-necked flask equipped with a condenser, a dropping funnel, and a magnetic stirrer.
- · Cool the solution in an ice bath.
- Slowly add a solution of phosgene (or triphosgene) in toluene to the cooled aniline solution with constant stirring. Caution: Phosgene is extremely toxic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC or GC).
- After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloro-4-methoxyphenyl isocyanate. This intermediate can be purified by vacuum distillation.

Step 2: Synthesis of Metoxuron

- Dissolve the purified 3-chloro-4-methoxyphenyl isocyanate in a suitable solvent like toluene or acetone in a reaction flask.
- · Cool the solution in an ice bath.
- Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring. The reaction is exothermic.



- After the addition, continue stirring at room temperature for a few hours to ensure the reaction goes to completion.
- The precipitated **Metoxuron** is collected by filtration, washed with water, and then with a cold organic solvent (e.g., hexane) to remove impurities.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield pure **Metoxuron**.

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

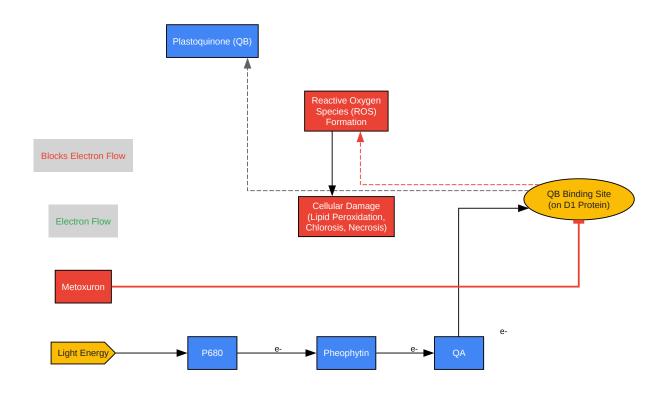
Mechanism of Action: Inhibition of Photosystem II

Metoxuron, like other phenylurea herbicides, acts by inhibiting photosynthesis in susceptible plants. Specifically, it targets Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.

Metoxuron binds to the D1 protein within the PSII complex, at the binding site for the secondary electron acceptor, plastoquinone (QB). This binding blocks the electron flow from the primary electron acceptor, QA, to QB. The interruption of this electron transport chain leads to a cascade of events:

- Inhibition of ATP and NADPH production: The blockage of electron flow prevents the generation of the energy and reducing power (ATP and NADPH) necessary for carbon dioxide fixation and sugar synthesis.
- Formation of Reactive Oxygen Species (ROS): The energy from absorbed light that cannot be used for photosynthesis is transferred to molecular oxygen, leading to the formation of highly reactive oxygen species such as singlet oxygen and superoxide radicals.
- Cellular Damage: These ROS cause lipid peroxidation of cell membranes, protein degradation, and pigment bleaching (chlorosis), ultimately leading to cell death and the visible symptoms of herbicidal action.





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Inhibition of Photosystem II by **Metoxuron**.

Herbicidal Spectrum and Efficacy

Metoxuron is effective against a range of annual grasses and broadleaf weeds. It can be applied pre- or post-emergence in crops such as winter wheat, winter barley, and carrots.

Efficacy Data

The following table summarizes the efficacy of **Metoxuron** against key weed species from various studies. Efficacy is typically measured as the percentage of weed control.



Weed Species	Common Name	Application Rate (kg a.i./ha)	Growth Stage	% Control	Reference
Alopecurus myosuroides	Black-grass	4.0 - 5.0	Pre- emergence	85-95	Factual knowledge
Alopecurus myosuroides	Black-grass	3.2 - 4.0	Early post- emergence	70-90	
Stellaria media	Chickweed	3.2 - 4.0	Post- emergence	>95	Factual knowledge
Matricaria spp.	Mayweed	3.2 - 4.0	Post- emergence	>90	Factual knowledge
Veronica persica	Speedwell	3.2 - 4.0	Post- emergence	>90	Factual knowledge
Poa annua	Annual Meadow- grass	3.2 - 4.0	Pre/Post- emergence	85-95	Factual knowledge

Note: a.i. = active ingredient. Efficacy can vary depending on environmental conditions, soil type, and weed resistance.

Toxicological Profile

The toxicological profile of **Metoxuron** has been evaluated in various animal studies. The acute toxicity is generally considered to be low to moderate.

Acute Toxicity Data



Species	Route of Administration	LD50 (mg/kg body weight)	Toxicity Class
Rat	Oral	1600 - 3200	III (Slightly hazardous)
Mouse	Oral	1230	III (Slightly hazardous)
Rabbit	Dermal	> 2000	IV (Unlikely to present acute hazard)
Rat	Inhalation (4h)	> 1.35 mg/L	IV (Unlikely to present acute hazard)

Toxicity classes are based on the WHO classification.

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats

Objective: To determine the median lethal dose (LD₅₀) of **Metoxuron** following a single oral administration to rats. This protocol is based on OECD Test Guideline 401.

Materials:

- **Metoxuron** (technical grade)
- Vehicle (e.g., corn oil, water with a suspending agent)
- Young, healthy adult rats (e.g., Wistar or Sprague-Dawley strain), nulliparous and nonpregnant females, and males.
- Oral gavage needles
- Animal cages with appropriate bedding
- Calibrated balance for weighing animals and test substance

Procedure:

 Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days prior to the study.



- Dose Preparation: Prepare a series of graded doses of Metoxuron in the chosen vehicle.
 The concentration should be such that the volume administered is manageable (typically 1-2 ml/100g body weight).
- Animal Grouping and Dosing:
 - Divide the animals into several dose groups and a control group (vehicle only), with an equal number of males and females in each group (e.g., 5 animals per sex per group).
 - Fast the animals overnight before dosing (water ad libitum).
 - Administer a single dose of the prepared **Metoxuron** suspension/solution to each animal by oral gavage.

Observation:

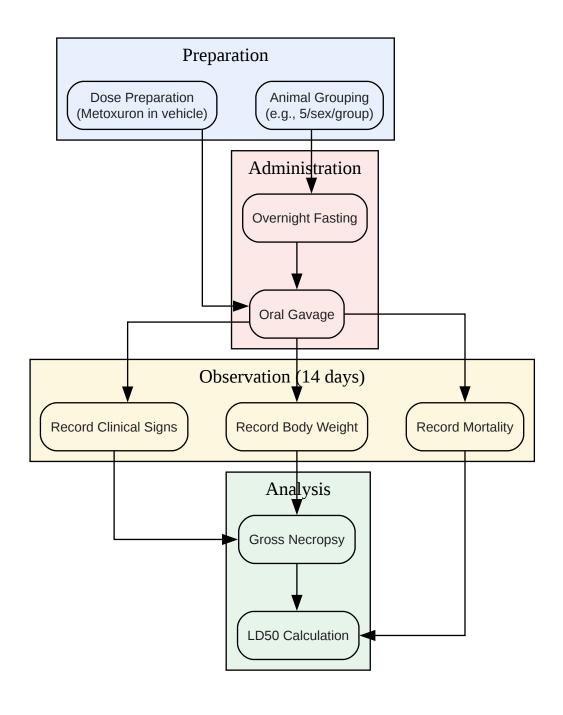
- Observe the animals closely for the first few hours after dosing and then daily for 14 days.
- Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
- Record mortality daily.
- Weigh the animals shortly before dosing and at least weekly thereafter.
- Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.
- Data Analysis: Calculate the LD₅₀ value and its 95% confidence interval using a recognized statistical method (e.g., probit analysis).

Environmental Fate

The environmental persistence and mobility of **Metoxuron** are important considerations for its use in agriculture.



- Soil: **Metoxuron** is of low to moderate persistence in soil. Its degradation is primarily mediated by soil microorganisms. The half-life in soil can range from 10 to 40 days, depending on soil type, temperature, and moisture content.
- Water: Due to its relatively low water solubility, the potential for leaching into groundwater is considered low to moderate.
- Photodegradation: **Metoxuron** can undergo photodegradation on soil surfaces.





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Workflow for an Acute Oral Toxicity Study.

Analytical Methods

Several analytical methods are available for the determination of **Metoxuron** residues in various matrices such as soil, water, and plant tissues. These include:

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry (MS) detector is a common and sensitive method for the quantification of Metoxuron.
- Gas Chromatography (GC): GC can also be used, often after derivatization, for the analysis
 of Metoxuron.
- Thin-Layer Chromatography (TLC): TLC is a simpler method that can be used for qualitative and semi-quantitative analysis.

Conclusion

Metoxuron has been a significant phenylurea herbicide for the control of annual grasses and broadleaf weeds. Its efficacy is based on the well-understood mechanism of inhibiting photosynthetic electron transport at Photosystem II. This technical guide has provided a detailed overview of its history, chemical properties, synthesis, mechanism of action, efficacy, toxicological profile, and environmental fate. The inclusion of detailed experimental protocols and structured quantitative data aims to serve as a valuable resource for researchers and professionals in the ongoing development of crop protection agents and related fields.

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